molecular formula C11H10FNO2S B14282944 1-(Benzenesulfonyl)pyridin-1-ium fluoride CAS No. 134857-63-9

1-(Benzenesulfonyl)pyridin-1-ium fluoride

Cat. No.: B14282944
CAS No.: 134857-63-9
M. Wt: 239.27 g/mol
InChI Key: FTMMWSCAPHWFMS-UHFFFAOYSA-M
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Description

1-(Benzenesulfonyl)pyridin-1-ium fluoride is a chemical compound that features a pyridinium ion bonded to a benzenesulfonyl group and a fluoride ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)pyridin-1-ium fluoride typically involves the reaction of pyridine with benzenesulfonyl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as potassium carbonate to facilitate the reaction between pyridine and benzenesulfonyl fluoride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)pyridin-1-ium fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while oxidation reactions can produce sulfonyl oxides .

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)pyridin-1-ium fluoride involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The benzenesulfonyl group is particularly effective in forming covalent bonds with amino acid residues such as serine, leading to enzyme inactivation .

Comparison with Similar Compounds

    Benzenesulfonyl chloride: Similar in structure but contains a chloride ion instead of a fluoride ion.

    Pyridinium chloride: Contains a chloride ion instead of a benzenesulfonyl group.

    Sulfonyl fluorides: A broader class of compounds that include various sulfonyl groups bonded to fluoride ions.

Uniqueness: 1-(Benzenesulfonyl)pyridin-1-ium fluoride is unique due to the combination of the pyridinium ion and the benzenesulfonyl group, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications.

Properties

CAS No.

134857-63-9

Molecular Formula

C11H10FNO2S

Molecular Weight

239.27 g/mol

IUPAC Name

1-(benzenesulfonyl)pyridin-1-ium;fluoride

InChI

InChI=1S/C11H10NO2S.FH/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1

InChI Key

FTMMWSCAPHWFMS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[N+]2=CC=CC=C2.[F-]

Origin of Product

United States

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